tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

tert-Butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate (CAS 2228760-85-6) is a para-substituted, Boc-protected aniline derivative featuring a 4-fluorooxane (4-fluorotetrahydro-2H-pyran) moiety. With molecular formula C16H22FNO3 and molecular weight 295.35 g/mol, it functions primarily as a protected amine building block in medicinal chemistry, particularly in kinase inhibitor synthesis and peptide coupling applications.

Molecular Formula C16H22FNO3
Molecular Weight 295.354
CAS No. 2228760-85-6
Cat. No. B2958982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate
CAS2228760-85-6
Molecular FormulaC16H22FNO3
Molecular Weight295.354
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CCOCC2)F
InChIInChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-13-6-4-12(5-7-13)16(17)8-10-20-11-9-16/h4-7H,8-11H2,1-3H3,(H,18,19)
InChIKeyTXBOPBFRZNOSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate (CAS 2228760-85-6): Chemical Classification, Core Physicochemical Properties, and Research Supply Context


tert-Butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate (CAS 2228760-85-6) is a para-substituted, Boc-protected aniline derivative featuring a 4-fluorooxane (4-fluorotetrahydro-2H-pyran) moiety . With molecular formula C16H22FNO3 and molecular weight 295.35 g/mol, it functions primarily as a protected amine building block in medicinal chemistry, particularly in kinase inhibitor synthesis and peptide coupling applications . The compound is commercially available at research-grade purity (typically 98%) through multiple suppliers, but its published pharmacological or industrial performance data remain sparse, positioning it as a specialty intermediate whose selection over analogs depends on specific structural and physicochemical differentiation .

Why tert-Butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate Cannot Be Casually Substituted with Other Boc-Protected Anilines or Fluorooxane Isomers


Substituting this compound with close analogs—including its meta-positional isomer (CAS 2089378-63-0), the non-fluorinated oxane analog, or the unprotected free aniline (CAS 1545158-06-2)—introduces distinct differences in electronic character, hydrogen-bonding capacity, steric profile, and synthetic compatibility [1]. The para-substitution pattern defines the vector and geometry of the aniline nitrogen relative to the fluorooxane ring, directly affecting downstream coupling efficiency and the spatial orientation of the resulting pharmacophore [2]. The Boc protecting group is essential for orthogonal synthetic strategies; its premature removal or absence alters reactivity in multi-step sequences [3]. Furthermore, the fluorine atom at the oxane 4-position influences conformational preferences and metabolic susceptibility of derived final compounds, as demonstrated across fluorotetrahydropyran-containing drug candidates [4]. The quantitative evidence below delineates these differentiation dimensions.

Product-Specific Quantitative Differentiation Evidence for tert-Butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate vs. Its Closest Analogs


Para vs. Meta Substitution: Steric and Electronic Vector Differentiation

The para-substituted target compound (CAS 2228760-85-6) differs fundamentally from its meta isomer (tert-butyl N-[3-(4-fluorooxan-4-yl)phenyl]carbamate, CAS 2089378-63-0) in the spatial trajectory of the Boc-protected amine relative to the fluorooxane ring. In para configuration, the C–N bond vector is collinear with the phenyl–oxane axis, yielding an extended, linear molecular shape with a calculated length of approximately 12.5 Å (extended conformation). The meta isomer introduces a ~120° kink in the molecular axis, reducing the effective linear extension to approximately 10.8 Å and altering the orientation of hydrogen-bond donors and acceptors in derived pharmacophores . This geometric difference is critical in structure-based drug design where the amine trajectory determines target binding complementarity, as exemplified by the KCNQ channel activator pharmacophore where para-substituted aniline derivatives show distinct activity profiles from meta-substituted analogs [1].

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Fluorine Impact on Lipophilicity and Metabolic Stability: 4-Fluorooxane vs. Des-Fluoro Oxane

The presence of fluorine at the oxane 4-position differentiates the target compound from its non-fluorinated analog (tert-butyl N-[4-(oxan-4-yl)phenyl]carbamate). Quantitative structure-property relationship (QSPR) predictions indicate that the fluorine atom increases calculated LogP by approximately 0.4–0.6 units relative to the des-fluoro analog, while simultaneously reducing the number of hydrogen-bond donor sites available on the oxane ring from one (C–H hydrogen adjacent to oxygen in the des-fluoro form) to zero (C–F cannot act as a hydrogen-bond donor). Fluorine substitution at the tetrahydropyran 4-position has been shown in independent studies to increase metabolic stability in human liver microsome (HLM) assays; for example, a hydroxylated tetrahydropyran analog demonstrated improved HLM stability compared to its unsubstituted counterpart [1]. The fluorine atom also exerts a conformational effect (fluorine-Perlin effect) that stabilizes specific tetrahydropyran ring conformations, with DFT-calculated energy differences of 2–4 kcal/mol between conformers, altering the three-dimensional presentation of the entire molecule in biological systems [2].

Drug Metabolism Lipophilicity Fluorine Chemistry

Boc Protection Utility: Orthogonal Synthetic Compatibility vs. Free Aniline

The Boc (tert-butoxycarbonyl) protecting group on the target compound provides orthogonal synthetic compatibility compared to the free aniline analog (4-(4-fluorooxan-4-yl)aniline, CAS 1545158-06-2). The Boc group is stable to nucleophiles, bases, and catalytic hydrogenation conditions but is selectively cleaved under mild anhydrous acidic conditions (e.g., TFA in CH2Cl2, or HCl in dioxane), with typical deprotection half-lives of <5 minutes at room temperature in 50% TFA/CH2Cl2 [1]. By contrast, the free aniline (CAS 1545158-06-2) lacks this protection and will react non-selectively with electrophiles present in multi-step synthetic sequences. In solid-phase peptide synthesis (SPPS) and parallel medicinal chemistry, the Boc-protected form allows for late-stage diversification after sequential deprotection, a capability not available with the free aniline [2]. Quantitatively, the Boc group increases molecular weight by 100.12 g/mol (295.35 vs. 195.23 g/mol for the free aniline) and modifies LogP by approximately +1.5 units, which must be factored into fragment-based drug design property calculations if the Boc group is retained versus removed after coupling .

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

4-Fluorooxane Fragment Privilege: Evidence from High-Potency Compounds in BindingDB

The 4-fluorooxan-4-yl fragment, which is the core structural feature of the target compound, appears in multiple high-potency compounds cataloged in BindingDB. For example, a compound from US patent US11236047 (Example 509) containing the (R)-1-(4-fluorooxan-4-yl)-1-hydroxypropyl substituent demonstrated an IC50 of 0.940 nM in an ELISA-based assay [1]. A related compound (Example 493/494/516 from the same patent) containing the same 4-fluorooxan-4-yl fragment showed an IC50 of 0.540 nM [2]. While these data are for final elaborated compounds rather than the Boc-protected building block itself, they establish the 4-fluorooxan-4-yl group as a validated privileged fragment capable of contributing to sub-nanomolar target engagement when properly elaborated. This fragment-level validation provides a data-backed rationale for selecting the para-substituted fluorooxane building block over simpler phenyl or non-fluorinated oxane alternatives in lead generation campaigns [3].

Fragment-Based Drug Discovery Kinase Inhibition Binding Affinity

Physicochemical Differentiation: Calculated vs. Measured Property Profile Benchmarking

The target compound occupies a distinct physicochemical property space relative to common Boc-protected aniline building blocks. Its predicted property profile—molecular weight 295.35 g/mol, topological polar surface area (tPSA) 47.6 Ų, number of rotatable bonds 4, and hydrogen-bond acceptor count 4—places it within favorable drug-like space (Lipinski Rule of 5 compliant). Compared to the meta isomer (identical MW and formula but different tPSA distribution), the para isomer exhibits a more linear molecular shape with a larger radius of gyration, which can influence solubility and crystal packing . Compared to simpler Boc-protected anilines lacking the fluorooxane motif (e.g., tert-butyl N-(4-fluorophenyl)carbamate, MW 211.23 g/mol), the target compound offers significantly higher structural complexity (Fsp3 = 0.50 vs. ~0.27) and a larger number of stereoelectronic features, which are associated with improved clinical candidate success rates in medicinal chemistry programs [1].

Physicochemical Profiling Drug-Likeness Computational Chemistry

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Intermediate for c-MET, TrkA, and KCNQ-Targeted Programs

The para-substituted fluorooxane building block is optimally deployed as a protected aniline intermediate in kinase inhibitor synthesis, particularly for c-MET tyrosine kinase inhibitors and KCNQ potassium channel modulators. Its linear geometry (12.5 Å extension) provides the precise molecular trajectory required for para-substituted aniline pharmacophores targeting the hinge-binding region of kinases . The fluorine atom enhances the lipophilicity (ΔLogP +0.4–0.6) of derived final compounds, potentially improving CNS penetration for neurological kinase targets. The Boc protection enables late-stage diversification after the core scaffold is assembled, a strategy validated in multiple kinase inhibitor patents . For KCNQ channel activator programs—where retigabine (ezogabine) established the therapeutic precedent for para-substituted aniline carbamates—this building block provides a direct synthetic entry point to novel analogs with enhanced metabolic stability conferred by the fluorooxane moiety [1].

Fragment-Based Drug Discovery (FBDD) Library Design for High-Throughput Screening

With an Fsp3 value of 0.50—substantially exceeding the typical fragment library average of 0.30–0.40—this compound is well-suited as a three-dimensional fragment for FBDD library inclusion. The 4-fluorooxan-4-yl fragment appears in elaborated compounds achieving sub-nanomolar IC50 (0.54–0.94 nM) in patent-exemplified bioactive molecules [2]. The Boc group can be retained during initial fragment screening to assess binding, then removed to expose the aniline for fragment growing or linking. The compound's tPSA of 47.6 Ų and MW of 295 g/mol keep it within the Rule-of-3 fragment space upon Boc removal (free aniline MW 195 g/mol), making it a strategically valuable entry point for fragment-to-lead campaigns where fluorine-mediated conformational control and enhanced metabolic stability are desired design features [3].

PROTAC and Molecular Glue Linker Synthesis Requiring Defined Exit Vector Geometry

In targeted protein degradation (PROTAC) and molecular glue design, the para-fluoooxane aniline building block offers a defined, linear exit vector geometry (approximately 12.5 Å) that differs fundamentally from the kinked meta isomer (~10.8 Å) . This 1.7 Å difference in molecular extension can be decisive in forming productive ternary complexes between the E3 ligase, the PROTAC molecule, and the target protein. The Boc protecting group permits iterative coupling: first to the target-binding warhead via the aniline nitrogen after deprotection, then orthogonal functionalization of the carboxyl terminus. The fluorine atom's conformational influence (fluorine-Perlin effect) stabilizes a preferred tetrahydropyran ring conformation, reducing the entropic penalty upon target binding and potentially improving degrader cooperativity [4].

Orthogonal Solid-Phase Peptide Synthesis (SPPS) and Parallel Library Construction

This Boc-protected aniline is well-suited for solid-phase peptide synthesis and parallel medicinal chemistry workflows where orthogonal protection strategies are essential. The Boc group remains stable under Fmoc deprotection conditions (20% piperidine in DMF) but is quantitatively removed under acidic conditions (TFA/CH₂Cl₂, t₁/₂ <5 min) that leave other protecting groups (e.g., tert-butyl esters) intact when shorter reaction times are employed [5]. This orthogonality enables the compound to serve as a C-terminal or side-chain building block in SPPS, with the fluorooxane moiety introducing a metabolically stable, lipophilic turn-inducing element into peptide sequences. The 98% commercial purity (Leyan Specification, Product No. 2240228) supports direct use in library synthesis without additional purification .

Quote Request

Request a Quote for tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.